molecular formula C19H17N5 B5573102 8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B5573102
M. Wt: 315.4 g/mol
InChI Key: AWLPLKJOTUIFBB-UHFFFAOYSA-N
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Description

8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H17N5 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14839556 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthetic methods for pyrazolo[1,5-a]pyrimidines and related compounds has led to the development of efficient synthetic routes, including intermolecular aza-Wittig reactions and microwave-assisted one-pot synthetic approaches. These methods provide access to a wide range of derivatives with potential for further functionalization and exploration of biological activities (Barsy & El-Rady, 2006; Prasad, Kalola, & Patel, 2018).

Biological and Pharmacological Activities

The research has also focused on evaluating the biological activities of these compounds. For example, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antimicrobial, antituberculosis, antimalarial, and antineoplastic activities. These studies aim to identify new therapeutic agents for various diseases. Some compounds within this class have shown promising results in preliminary in vitro and in vivo assays, suggesting their potential as leads for drug development (Ajani et al., 2019; Abdel-Hafez, 2007).

Anticonvulsant and Antipsychotic Potential

Compounds with pyrazolo[1,5-a]pyrimidine core structures have been investigated for their anticonvulsant and antipsychotic potential. Select derivatives have shown effects in preclinical tests for antipsychotic activity without affinity for brain dopamine receptors, indicating a unique mechanism of action. This research opens up new avenues for the development of antipsychotic medications with potentially fewer side effects (Ulloora, Shabaraya, Aamir, & Adhikari, 2013).

Future Directions

The development of new drugs using pyrazolo[1,5-a]pyrimidine as a scaffold is an important area of organic chemistry . Future research could focus on synthesizing structurally diverse pyrazolo derivatives and finding new and improved applications .

Properties

IUPAC Name

2-imidazol-1-yl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-17(14-6-3-2-4-7-14)18-21-16-9-5-8-15(16)19(24(18)22-13)23-11-10-20-12-23/h2-4,6-7,10-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPLKJOTUIFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.